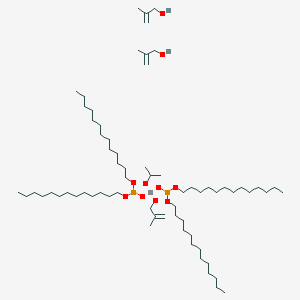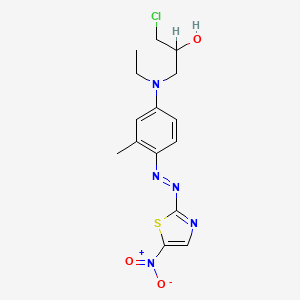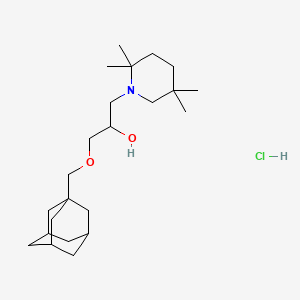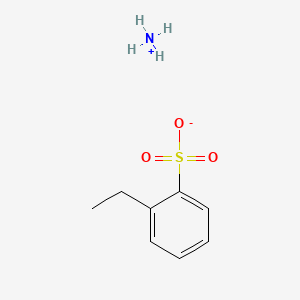
Diphenyl tridecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl tridecyl phosphite can be synthesized through the esterification of phosphorous acid with diphenyl and tridecyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl tridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and the corresponding alcohols.
Substitution: It can undergo substitution reactions where the phenyl or tridecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used to oxidize this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates
Hydrolysis: Phosphorous acid and alcohols
Substitution: Various substituted phosphites depending on the reagents used.
Applications De Recherche Scientifique
Diphenyl tridecyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is studied for its potential antioxidant properties and its ability to stabilize biological molecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in polymers to enhance their stability and resistance to degradation.
Mécanisme D'action
Diphenyl tridecyl phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, which are harmful byproducts of oxidation reactions, thereby preventing the degradation of polymers and other materials. The mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of phosphorous acid and the corresponding alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl decyl phosphite
- Diphenyl nonyl phosphite
- Diphenyl octyl phosphite
Uniqueness
Diphenyl tridecyl phosphite is unique due to its longer alkyl chain (tridecyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in non-polar solvents and improve its performance as an additive in certain applications .
Propriétés
Numéro CAS |
60628-17-3 |
|---|---|
Formule moléculaire |
C25H37O3P |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
diphenyl tridecyl phosphite |
InChI |
InChI=1S/C25H37O3P/c1-2-3-4-5-6-7-8-9-10-11-18-23-26-29(27-24-19-14-12-15-20-24)28-25-21-16-13-17-22-25/h12-17,19-22H,2-11,18,23H2,1H3 |
Clé InChI |
OGVJEUDMQQIAPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Description physique |
Dry Powder, Liquid; Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


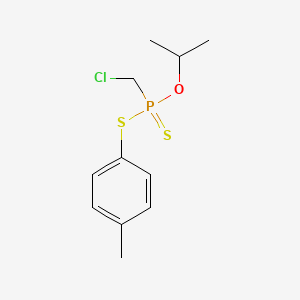
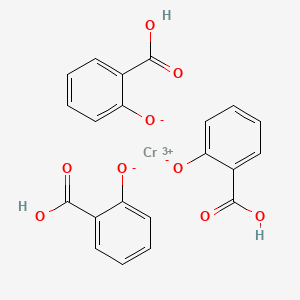

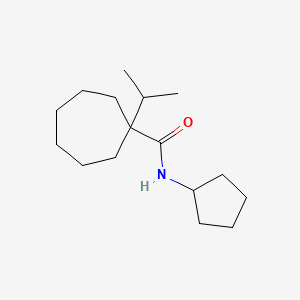
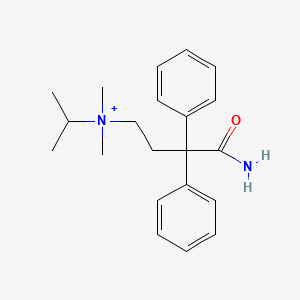
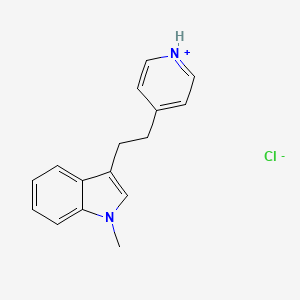
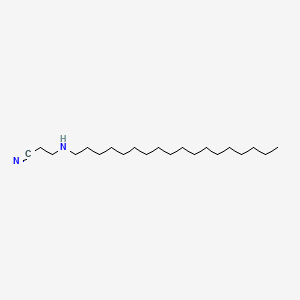


![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
